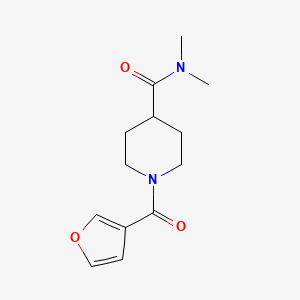
1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide, also known as compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a heterocyclic compound that contains a furan ring and a piperidine ring in its structure.
Mecanismo De Acción
The exact mechanism of action of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body. For example, it has been found to inhibit histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. In addition, it has been shown to bind to the sigma-1 receptor, which is involved in the modulation of neurotransmitter release and calcium signaling.
Biochemical and Physiological Effects
Compound 1 has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. In addition, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 is its broad range of biological activities. It has been shown to be effective against a variety of cancer cell lines, as well as viruses and fungi. In addition, it has shown promising results in animal models of neurodegenerative disorders. However, one of the limitations of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1. One area of interest is the development of more efficient synthesis methods that can yield higher purity and yield. Another area of research is the optimization of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1's pharmacokinetic properties, such as its solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 and its potential applications in drug development. Finally, there is a need for more in vivo studies to determine the safety and efficacy of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 in animal models and humans.
Métodos De Síntesis
The synthesis of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 involves the reaction of furan-3-carboxylic acid with N,N-dimethylpiperidine-4-carboxylic acid chloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 as a white solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential applications in drug development. It has been found to exhibit anticancer, antiviral, and antifungal activities. In addition, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Compound 1 has also been studied for its potential use as a painkiller and anti-inflammatory agent.
Propiedades
IUPAC Name |
1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-14(2)12(16)10-3-6-15(7-4-10)13(17)11-5-8-18-9-11/h5,8-10H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAWIYRLELPTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)
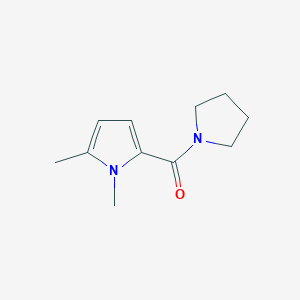
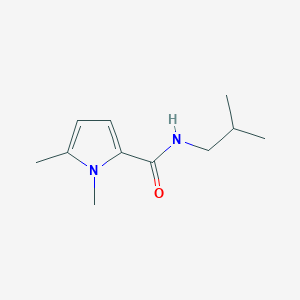


![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)
![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)
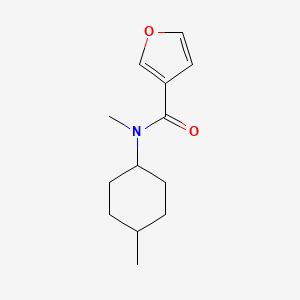
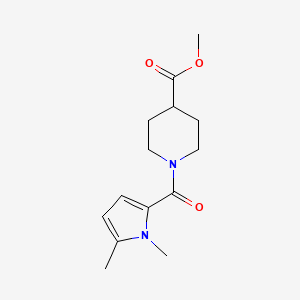

![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)
